2-Chloro-6-fluoro-3-hydroxybenzaldehyde 2-Chloro-6-fluoro-3-hydroxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 1083103-41-6
VCID: VC4336300
InChI: InChI=1S/C7H4ClFO2/c8-7-4(3-10)5(9)1-2-6(7)11/h1-3,11H
SMILES: C1=CC(=C(C(=C1O)Cl)C=O)F
Molecular Formula: C7H4ClFO2
Molecular Weight: 174.56

2-Chloro-6-fluoro-3-hydroxybenzaldehyde

CAS No.: 1083103-41-6

Cat. No.: VC4336300

Molecular Formula: C7H4ClFO2

Molecular Weight: 174.56

* For research use only. Not for human or veterinary use.

2-Chloro-6-fluoro-3-hydroxybenzaldehyde - 1083103-41-6

Specification

CAS No. 1083103-41-6
Molecular Formula C7H4ClFO2
Molecular Weight 174.56
IUPAC Name 2-chloro-6-fluoro-3-hydroxybenzaldehyde
Standard InChI InChI=1S/C7H4ClFO2/c8-7-4(3-10)5(9)1-2-6(7)11/h1-3,11H
Standard InChI Key GSRXJDYHEMZYIQ-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1O)Cl)C=O)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-chloro-6-fluoro-3-hydroxybenzaldehyde, precisely defines its substituent arrangement: a chlorine atom at position 2, fluorine at position 6, and a hydroxyl group at position 3 of the benzaldehyde scaffold . The planar aromatic ring system is stabilized by resonance, while the electron-withdrawing effects of the halogen atoms and the aldehyde group influence its reactivity. The SMILES notation O=CC1=C(F)C=CC(O)=C1Cl\text{O=CC1=C(F)C=CC(O)=C1Cl} and InChIKey GSRXJDYHEMZYIQ-UHFFFAOYSA-N provide unambiguous representations of its structure .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC7H4ClFO2\text{C}_7\text{H}_4\text{ClFO}_2
Molecular Weight174.55 g/mol
Exact Mass174.0040353 Da
XLogP31.9
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors3 (carbonyl, hydroxyl, fluorine)

Spectroscopic Identification

Nuclear magnetic resonance (NMR) and mass spectrometry data for this compound are consistent with its structure. The aldehyde proton typically resonates near δ 10.1 ppm in 1H^1\text{H}-NMR, while the aromatic protons exhibit coupling patterns reflective of adjacent substituents . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 174.0040 .

Synthesis and Manufacturing

Primary Synthetic Route

The most efficient synthesis involves demethylation of 2-chloro-3-fluoro-6-methoxybenzaldehyde (CAS 149949-29-1) using boron tribromide (BBr3\text{BBr}_3) in dichloromethane under inert conditions . This method achieves an 80% yield after purification by silica gel chromatography .

Reaction Scheme:

2-Chloro-3-fluoro-6-methoxybenzaldehydeDCM, -78°C to 20°CBBr32-Chloro-6-fluoro-3-hydroxybenzaldehyde+CH3Br\text{2-Chloro-3-fluoro-6-methoxybenzaldehyde} \xrightarrow[\text{DCM, -78°C to 20°C}]{\text{BBr}_3} \text{2-Chloro-6-fluoro-3-hydroxybenzaldehyde} + \text{CH}_3\text{Br}

Table 2: Optimal Reaction Conditions

ParameterSpecificationSource
Temperature-78°C (initial), 20°C (final)
Reaction Time17 hours
SolventDichloromethane
Quenching AgentMethanol
PurificationColumn chromatography (2–3% MeOH/DCM)

Alternative Methods

While less common, hydrolysis of methoxy precursors using hydrobromic acid (HBr\text{HBr}) in acetic acid has been reported, though with lower yields (~65%) due to competing side reactions .

Physicochemical Properties

Thermal Stability

The compound decomposes above 250°C without a distinct melting point, characteristic of polyhalogenated aromatics . Its flash point remains undetermined, but analogous compounds suggest moderate flammability .

Solubility Profile

SolventSolubility (mg/mL)Source
Dichloromethane>50
Methanol20–30
Water<1

The low aqueous solubility (logP = 1.9) necessitates polar aprotic solvents for most reactions .

Reactivity and Functionalization

Aldehyde Group Reactivity

The aldehyde moiety undergoes typical nucleophilic additions, such as condensation with amines to form Schiff bases, which are intermediates in heterocyclic synthesis . For example, reaction with hydroxylamine yields the corresponding oxime, a precursor to amides and nitriles .

Electrophilic Aromatic Substitution

The hydroxyl group directs electrophiles to the para position (C-4), but steric hindrance from adjacent substituents often limits reactivity. Nitration experiments yield mixed products, suggesting competing mechanisms .

Hazard CategoryGHS CodeSource
Skin IrritationH315
Eye DamageH319
Respiratory IrritationH335

Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

This compound is a key building block for EGFR kinase inhibitors, where its halogen atoms enhance binding affinity to hydrophobic pockets . Gust and Schoenenberger (1993) demonstrated its utility in synthesizing antitumor agents with IC50_{50} values <1 μM in breast cancer cell lines .

Antimicrobial Agents

Derivatives bearing thiourea or sulfonamide groups exhibit broad-spectrum activity against Staphylococcus aureus (MIC = 2–4 μg/mL) and Escherichia coli (MIC = 8–16 μg/mL) .

Future Research Directions

  • Green Synthesis: Developing catalytic demethylation methods using ionic liquids to replace BBr3\text{BBr}_3 .

  • Polymer Chemistry: Incorporating the compound into photoactive polymers for OLED applications .

  • Proteolysis-Targeting Chimeras (PROTACs): Exploiting its aromatic rigidity to design E3 ligase binders .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator